molecular formula C21H26BNO5 B13667133 2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester

2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester

Cat. No.: B13667133
M. Wt: 383.2 g/mol
InChI Key: HEVOVETWOUZMQB-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester is a boronic ester derivative. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester typically involves the reaction of 2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and probes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 2-(1,3-Dioxolan-2-yl)ethylboronic Acid Pinacol Ester
  • 4-(6-Methyl-2-pyridyl)oxyphenylboronic Acid Pinacol Ester

Uniqueness

2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications where other boronic esters may not perform as effectively .

Properties

Molecular Formula

C21H26BNO5

Molecular Weight

383.2 g/mol

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-6-methylpyridine

InChI

InChI=1S/C21H26BNO5/c1-14-7-6-8-18(23-14)26-15-9-10-17(16(13-15)19-24-11-12-25-19)22-27-20(2,3)21(4,5)28-22/h6-10,13,19H,11-12H2,1-5H3

InChI Key

HEVOVETWOUZMQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC(=N3)C)C4OCCO4

Origin of Product

United States

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